molecular formula C12H16F3NO B1487852 3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol CAS No. 1410613-84-1

3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol

Cat. No.: B1487852
CAS No.: 1410613-84-1
M. Wt: 247.26 g/mol
InChI Key: XCDUVVIVPFUTDV-UHFFFAOYSA-N
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Description

3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group, a benzyl group, and an ethylamino group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol typically involves the reaction of benzylamine with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.

Scientific Research Applications

3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol
  • 3-[Benzyl(propyl)amino]-1,1,1-trifluoropropan-2-ol
  • 3-[Phenyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol

Uniqueness

3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol (CAS No: 1410613-84-1) is an organic compound characterized by the presence of a trifluoromethyl group, a benzyl group, and an ethylamino group attached to a propanol backbone. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as a therapeutic agent.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H16F3NO
  • Molecular Weight : 251.26 g/mol
  • Chemical Structure :
    InChI 1S C12H16F3NO c1 2 16 9 11 17 12 13 14 15 8 10 6 4 3 5 7 10 h3 7 11 17H 2 8 9H2 1H3\text{InChI 1S C12H16F3NO c1 2 16 9 11 17 12 13 14 15 8 10 6 4 3 5 7 10 h3 7 11 17H 2 8 9H2 1H3}

The biological activity of this compound is attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity and stability, which may facilitate its binding to various receptors or enzymes involved in cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In Vitro Studies : The compound has been tested against various cancer cell lines (e.g., MDA-MB-231 and MCF-7). Compounds within the same chemical family exhibited IC50 values indicating significant antiproliferative effects. For example:
CompoundCell LineIC50 (μM)
4cMDA-MB-23117.83
4jMCF-719.73

These values suggest that derivatives of trifluoropropanol compounds can be more effective than traditional chemotherapeutics like Cisplatin .

Antimicrobial Activity

Other research indicates that similar compounds have shown antibacterial activity . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways within the bacteria .

Synthesis and Biological Evaluation

A notable study involved the synthesis of various derivatives of trifluoropropanol compounds. These derivatives were screened for their biological activities:

  • Synthesis Methodology : The synthesis typically involves reacting benzylamine with 1,1,1-trifluoro-2-propanol under controlled conditions using catalysts to enhance yield and purity.
  • Biological Screening : The synthesized compounds were subjected to biological assays to evaluate their activity against different cancer cell lines and bacterial strains.

Properties

IUPAC Name

3-[benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO/c1-2-16(9-11(17)12(13,14)15)8-10-6-4-3-5-7-10/h3-7,11,17H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDUVVIVPFUTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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